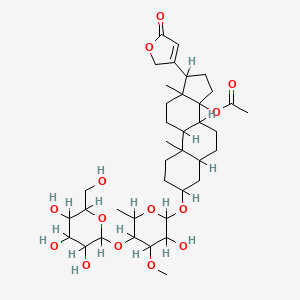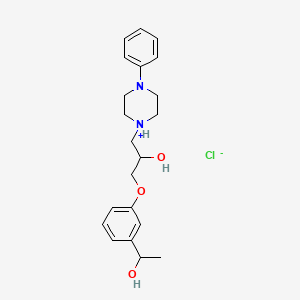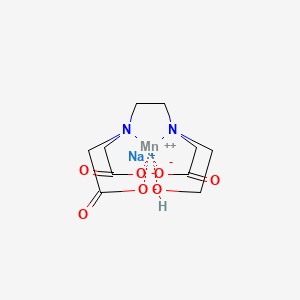
Benzimidazole, 5-bromo-4,6-dichloro-2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole, 5-bromo-4,6-dichloro-2-(trifluoromethyl)- is a halide- and amine-substituted aromatic compound. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its diverse biological and clinical applications. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with biopolymers in living systems .
Vorbereitungsmethoden
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For benzimidazole, 5-bromo-4,6-dichloro-2-(trifluoromethyl)-, the synthetic route may include the following steps:
Condensation Reaction: o-Phenylenediamine reacts with formic acid or trimethyl orthoformate to form the benzimidazole core.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficiency and scalability .
Analyse Chemischer Reaktionen
Benzimidazole, 5-bromo-4,6-dichloro-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like acetonitrile, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzimidazole derivatives, including 5-bromo-4,6-dichloro-2-(trifluoromethyl)-, have a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of benzimidazole, 5-bromo-4,6-dichloro-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, inhibiting their activity and affecting cellular processes . The compound’s halogen and trifluoromethyl groups enhance its binding affinity and specificity for these targets .
Vergleich Mit ähnlichen Verbindungen
Benzimidazole, 5-bromo-4,6-dichloro-2-(trifluoromethyl)- can be compared with other benzimidazole derivatives such as:
Benzimidazole, 4,5-dichloro-2-(trifluoromethyl)-: Lacks the bromine atom, which may affect its reactivity and biological activity.
Benzimidazole, 5,6-dimethyl-2-(trifluoromethyl)-: Contains methyl groups instead of halogens, leading to different chemical properties and applications.
Eigenschaften
CAS-Nummer |
89427-17-8 |
|---|---|
Molekularformel |
C8H2BrCl2F3N2 |
Molekulargewicht |
333.92 g/mol |
IUPAC-Name |
5-bromo-4,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H2BrCl2F3N2/c9-4-2(10)1-3-6(5(4)11)16-7(15-3)8(12,13)14/h1H,(H,15,16) |
InChI-Schlüssel |
TZMJKLIIGWZDMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C(=C1Cl)Br)Cl)N=C(N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol](/img/structure/B13767637.png)
![Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate](/img/structure/B13767643.png)












